

# An In-depth Technical Guide to 2-Phenylbenzyl Bromide: Synthesis, Reactivity, and Applications

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## Compound of Interest

Compound Name: *2-Phenylbenzyl bromide*

Cat. No.: B010606

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## Introduction

**2-Phenylbenzyl bromide**, also known as 2-(bromomethyl)biphenyl (CAS No. 19853-09-9), is a versatile bifunctional organic compound that serves as a valuable building block in synthetic chemistry.<sup>[1]</sup> Its structure, featuring a reactive benzylic bromide connected to a biphenyl scaffold, imparts a unique chemical reactivity that makes it a strategic intermediate in the synthesis of complex polycyclic aromatic systems and pharmacologically relevant molecules. The biphenyl moiety itself is a prevalent structural motif in medicinal chemistry, often utilized as a pharmacophore or a scaffold to orient other functional groups.<sup>[2][3]</sup>

This technical guide provides a comprehensive overview of **2-Phenylbenzyl bromide**, detailing its chemical and physical properties, established synthesis protocols with mechanistic insights, characteristic reactions, and its utility as a precursor in synthetic applications, including those relevant to drug discovery.

## Part 1: Core Properties and Identification

Correctly identifying and characterizing a chemical reagent is the foundation of reproducible and successful research. This section details the fundamental properties of **2-Phenylbenzyl bromide**.

## Chemical and Physical Data

**2-Phenylbenzyl bromide** is a dense, high-boiling liquid under standard conditions. Its properties are summarized in the table below for quick reference.

Property	Value	Source
CAS Number	19853-09-9	<a href="#">[4]</a>
Molecular Formula	C <sub>13</sub> H <sub>11</sub> Br	<a href="#">[4]</a>
Molecular Weight	247.13 g/mol	<a href="#">[4]</a>
Appearance	Liquid	
Boiling Point	120-125 °C at 0.1 mmHg	
Density	1.353 g/mL at 25 °C	
Refractive Index (n <sub>20</sub> /D)	1.6280	
Synonyms	2-(Bromomethyl)biphenyl	

## Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the identity and purity of **2-Phenylbenzyl bromide**. The expected spectral features are as follows:

- <sup>1</sup>H NMR: The most characteristic signal is a singlet for the two benzylic protons of the bromomethyl group (-CH<sub>2</sub>Br), typically appearing in the downfield region around  $\delta$  4.5 ppm. [\[5\]](#) The aromatic protons will appear as a complex multiplet further downfield, generally between  $\delta$  7.2 and 7.6 ppm.
- <sup>13</sup>C NMR: The carbon of the bromomethyl group is expected to resonate around  $\delta$  33 ppm. Multiple signals will be present in the aromatic region (typically  $\delta$  127-142 ppm).
- Infrared (IR) Spectroscopy: The spectrum will be dominated by peaks characteristic of the aromatic rings, including C-H stretching vibrations above 3000 cm<sup>-1</sup> and C=C stretching vibrations in the 1475-1600 cm<sup>-1</sup> region.[\[6\]](#) A key, albeit weaker, C-Br stretching vibration is expected in the fingerprint region, typically between 500-600 cm<sup>-1</sup>.

- Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks ( $M^+$  and  $M+2$ ) of nearly equal intensity due to the natural abundance of the  $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes.<sup>[7]</sup> A prominent fragment corresponds to the loss of the bromine radical ( $M-\text{Br}$ ) to form the stable 2-phenylbenzyl cation at  $m/z$  167.

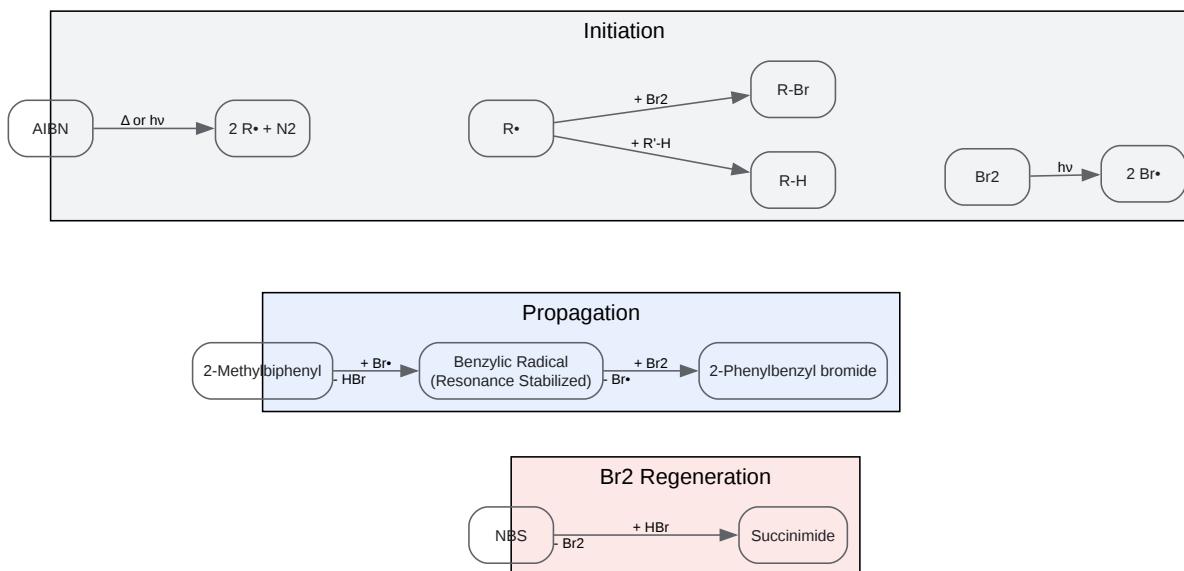
## Part 2: Synthesis and Mechanism

The most common and efficient method for synthesizing **2-Phenylbenzyl bromide** is through the free-radical bromination of its hydrocarbon precursor, 2-methylbiphenyl. This transformation is a classic example of the Wohl-Ziegler reaction.<sup>[8][9][10]</sup>

### Wohl-Ziegler Bromination: The Core Reaction

The Wohl-Ziegler reaction facilitates the selective bromination of allylic and benzylic positions.<sup>[8][9][11]</sup> The reaction employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride ( $\text{CCl}_4$ ).<sup>[9]</sup>

The key to the reaction's selectivity is maintaining a very low concentration of molecular bromine ( $\text{Br}_2$ ) in the reaction mixture.<sup>[12][13]</sup> This low concentration is achieved by the in-situ generation of  $\text{Br}_2$  from the reaction of NBS with trace amounts of HBr. This condition favors the radical substitution pathway at the benzylic position over ionic addition reactions to the aromatic ring.



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Caption: Mechanism of the Wohl-Ziegler Bromination.

## Detailed Experimental Protocol: Synthesis of 2-Phenylbenzyl bromide

This protocol is a representative procedure for the benzylic bromination of 2-methylbiphenyl.

### Materials:

- 2-Methylbiphenyl
- N-Bromosuccinimide (NBS), recrystallized from water

- Azobisisobutyronitrile (AIBN)
- Carbon tetrachloride (CCl<sub>4</sub>), anhydrous
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

**Procedure:**

- **Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylbiphenyl (1 equivalent) in anhydrous CCl<sub>4</sub>.
- **Reagent Addition:** Add NBS (1.1 equivalents) and a catalytic amount of AIBN (0.02 equivalents) to the solution.
- **Reaction:** Heat the mixture to reflux (approx. 77 °C) with vigorous stirring. The reaction can be initiated using a heat lamp. The reaction is complete when the dense NBS has been consumed and the lighter succinimide floats at the surface. Monitor the reaction progress by TLC or GC-MS.
- **Workup:** Cool the reaction mixture to room temperature. Filter the solid succinimide and wash it with a small amount of CCl<sub>4</sub>.
- **Quenching:** Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is often of sufficient purity for subsequent steps. If necessary, it can be further purified by vacuum distillation.

## Part 3: Chemical Reactivity and Synthetic Utility

The synthetic utility of **2-Phenylbenzyl bromide** stems from the reactivity of the benzylic bromide, which makes it an excellent electrophile for a variety of nucleophilic substitution reactions.

## Duality of Mechanism: $S_{n}1$ and $S_{n}2$ Pathways

**2-Phenylbenzyl bromide**, as a primary benzylic halide, can react via both  $S_{n}1$  and  $S_{n}2$  mechanisms, depending on the reaction conditions. This dual reactivity is a cornerstone of its versatility.

- $S_{n}2$  Reaction: With strong, sterically unhindered nucleophiles in polar aprotic solvents, the  $S_{n}2$  pathway is favored. The nucleophile attacks the electrophilic carbon in a concerted step, displacing the bromide ion.
- $S_{n}1$  Reaction: In the presence of weak nucleophiles and polar protic solvents, the  $S_{n}1$  mechanism can dominate. The departure of the bromide ion is the rate-determining step, forming a primary benzylic carbocation. This carbocation is significantly stabilized by resonance, with the positive charge delocalized across the adjacent phenyl ring, making the  $S_{n}1$  pathway accessible despite the primary nature of the halide.

Caption: Competing  $S_{n}1$  and  $S_{n}2$  reaction pathways.

## Key Application: Intramolecular Cyclization to 9H-Fluorene

A powerful application of **2-Phenylbenzyl bromide** is its use as a precursor for the synthesis of the 9H-fluorene core. This is typically achieved via an intramolecular Friedel-Crafts-type alkylation reaction, promoted by a Lewis acid catalyst.



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Caption: Synthesis of 9H-fluorene from **2-Phenylbenzyl bromide**.

### Detailed Protocol: Synthesis of 9H-Fluorene

- Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen), add a solution of **2-Phenylbenzyl bromide** (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide).
- Catalyst Addition: Cool the solution in an ice bath and add a Lewis acid catalyst, such as aluminum chloride ( $\text{AlCl}_3$ ) (1.1 equivalents), portion-wise.
- Reaction: Stir the mixture at 0 °C and then allow it to warm to room temperature. The reaction proceeds with the evolution of HBr gas. Monitor the reaction's completion using TLC.
- Workup: Carefully quench the reaction by pouring it over crushed ice and dilute HCl.
- Extraction: Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers.
- Purification: Wash the combined organic layers with water and brine, dry over anhydrous  $\text{MgSO}_4$ , and concentrate under reduced pressure. The crude 9H-fluorene can be purified by recrystallization (e.g., from ethanol) or column chromatography.

## Part 4: Relevance in Drug Development

The biphenylmethyl bromide scaffold is a cornerstone in the synthesis of numerous pharmaceutical agents. While direct applications of the 2-phenyl isomer are less documented in marketed drugs compared to its 4-substituted isomers, its synthetic utility is exemplified by the synthesis of the sartan class of antihypertensive drugs.

## The Sartan Case Study: A Structural Analogy

The synthesis of angiotensin II receptor blockers like Losartan, Valsartan, and Irbesartan heavily relies on a key intermediate, 4'-(bromomethyl)-2'-cyanobiphenyl.[14][15] This molecule shares the same core scaffold as **2-Phenylbenzyl bromide**. The synthesis involves the alkylation of a heterocyclic core (an imidazole derivative) with the bromomethylbiphenyl intermediate.[14][16] This step highlights the critical role of the reactive benzylic bromide in forging the final complex drug molecule. The principles of this alkylation are directly translatable

to reactions involving **2-Phenylbenzyl bromide**, demonstrating its potential for creating diverse molecular architectures for drug discovery campaigns.

## Part 5: Safety and Handling

As a senior scientist, ensuring laboratory safety is paramount. **2-Phenylbenzyl bromide** is a corrosive and hazardous chemical that requires careful handling.

### Hazard Profile

- GHS Classification: Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1).
- Hazard Statements: H314 - Causes severe skin burns and eye damage.
- Signal Word: Danger.

### Handling and Storage

- Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles along with a face shield.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

### Toxicology and Environmental Fate

Specific LD50 data for **2-Phenylbenzyl bromide** is not readily available.<sup>[17]</sup> However, as a halogenated aromatic compound, it should be handled with the assumption of potential toxicity and persistence. Such compounds can be resistant to biodegradation and may accumulate in the environment.<sup>[18]</sup> All measures should be taken to prevent its release into the environment.

## Conclusion

**2-Phenylbenzyl bromide** is a reagent of significant value in organic synthesis. Its well-defined properties, accessible synthesis via the Wohl-Ziegler reaction, and versatile reactivity through

dual S<sub>n</sub>1/S<sub>n</sub>2 pathways make it an important tool for chemists. Its utility in constructing complex frameworks, such as the 9H-fluorene core, and its structural relationship to key intermediates in major pharmaceutical products like the sartans, underscore its importance for researchers in both academic and industrial settings. Adherence to strict safety protocols is essential when handling this corrosive and reactive compound.

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